2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]phenol
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Overview
Description
2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]phenol is a chemical compound with the molecular formula C10H7F2NO2. It features a difluoromethyl group attached to an oxazole ring, which is further connected to a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]phenol typically involves the difluoromethylation of appropriate precursors. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. The process often involves the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. The use of metal-based catalysts and difluorocarbene reagents are common in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]phenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The oxazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]phenol
- 2-[5-(Methyl)-1,2-oxazol-3-yl]phenol
- 2-[5-(Chloromethyl)-1,2-oxazol-3-yl]phenol
Uniqueness
2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrogen-bonding ability and lipophilicity compared to its methylated or chlorinated analogs .
Properties
IUPAC Name |
2-[5-(difluoromethyl)-1,2-oxazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)9-5-7(13-15-9)6-3-1-2-4-8(6)14/h1-5,10,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYYHFHVMODCLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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